molecular formula C17H24N4S B3567781 5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3567781
M. Wt: 316.5 g/mol
InChI Key: YEPLLHXYAOGOII-UHFFFAOYSA-N
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Description

The compound “5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a heterocyclic compound with a molecular formula of C17H24N4S . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are unique and present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a thione group, and various substituents including a phenyl ring and a cyclopropylmethylpropylaminoethyl group . The presence of these groups can significantly influence the compound’s properties and biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, it’s known that 1,2,4-triazoles can participate in a variety of chemical reactions due to their unique structure and properties .

Future Directions

The 1,2,4-triazole-containing scaffolds, such as the compound , have attracted significant attention due to their potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4S/c1-2-11-20(13-14-8-9-14)12-10-16-18-19-17(22)21(16)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPLLHXYAOGOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=NNC(=S)N1C2=CC=CC=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
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5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
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5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
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5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
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5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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